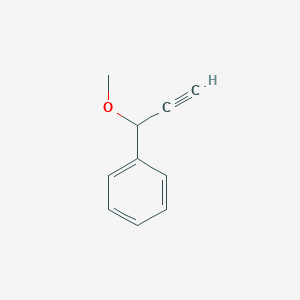

3-Methoxy-3-phenyl-1-propyne

Description

The introduction of a methoxy (B1213986) group onto an aromatic ring is a common transformation that can be achieved through electrophilic aromatic substitution (EAS). solubilityofthings.comorgosolver.com In the context of synthesizing 3-Methoxy-3-phenyl-1-propyne, this would likely involve the substitution on a phenyl-propyne scaffold. The methoxy group is an activating, ortho-, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to it. solubilityofthings.comorgosolver.comwizeprep.com The mechanism involves the generation of a strong electrophile that is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. solubilityofthings.comorgosolver.com Subsequent deprotonation restores the aromaticity of the ring.

Structure

3D Structure

Properties

CAS No. |

50874-13-0 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1-methoxyprop-2-ynylbenzene |

InChI |

InChI=1S/C10H10O/c1-3-10(11-2)9-7-5-4-6-8-9/h1,4-8,10H,2H3 |

InChI Key |

BUHKAOPBZBSTSX-UHFFFAOYSA-N |

Canonical SMILES |

COC(C#C)C1=CC=CC=C1 |

Origin of Product |

United States |

Significance of Propargylic Ethers in Synthetic Chemistry

Propargylic ethers are a class of organic compounds characterized by an ether linkage adjacent to a carbon-carbon triple bond. This structural motif makes them highly valuable and versatile intermediates in organic synthesis. jst.go.jp Their significance stems from their ability to undergo a wide array of chemical transformations, leading to the construction of complex molecular architectures. mdpi.com

One of the most powerful applications of propargylic ethers is in rearrangement reactions, such as the propargyl-Claisen rearrangement. csic.esscispace.com This pericyclic reaction, often catalyzed by transition metals like gold(I) or silver(I), transforms propargyl vinyl ethers into highly functionalized allenes. csic.esresearchgate.net These allenes can then serve as intermediates in domino reactions to produce a variety of heterocyclic compounds, including furans, 2H-pyrans, and 1,2-dihydropyridines. researchgate.net

The synthesis of propargylic ethers has been a focus of methodological development. Gold-catalyzed reactions of terminal alkynes with acetals have emerged as an efficient method for their preparation under mild conditions. jst.go.jp This approach is notable for its functional group tolerance and applicability to a broad range of substrates. jst.go.jp Propargylic ethers are also key precursors in the synthesis of homopropargylic alcohols, which are structural units found in numerous biologically active compounds. mdpi.com Their utility is further highlighted in their reactions as propargylating agents. mdpi.com

| Reaction Type | Precursor | Product | Significance |

| Propargyl-Claisen Rearrangement | Propargyl Vinyl Ethers | Allenes | Access to complex heterocycles (furans, pyrans). csic.esresearchgate.net |

| Gold-Catalyzed Acetal Addition | Terminal Alkynes, Acetals | Propargylic Ethers | Mild and efficient synthesis with broad substrate scope. jst.go.jp |

| Carbonyl Propargylation | Propargylic Carbonates, Aldehydes/Ketones | Homopropargylic Alcohols | Formation of key structural motifs in bioactive molecules. mdpi.com |

Overview of Research Trajectories for Alkynyl Substituted Aromatic Compounds

Alkylation of Phenylacetylene (B144264) with Methanol (B129727) in the Presence of Strong Bases

One potential route to 3-Methoxy-3-phenyl-1-propyne involves the alkylation of phenylacetylene with methanol. This reaction is typically facilitated by the use of strong bases. smolecule.comresearchgate.net The base deprotonates the terminal alkyne, forming a nucleophilic acetylide, which can then react with a methylating agent. While direct methylation with methanol can be challenging, related systems demonstrate the principle of C-alkylation of phenols with alcohols using base catalysts. nih.govchemistryviews.orgresearchgate.net For instance, the β-alkylation of secondary alcohols with primary alcohols can be achieved using potassium hydroxide (B78521) (KOH). chemistryviews.org

Methodologies Involving Grignard Reagents for Analogous Structures

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. vaia.comdoubtnut.comiitk.ac.in The general principle involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. iitk.ac.in For propyne-containing structures, a terminal alkyne can be deprotonated by a Grignard reagent like ethylmagnesium bromide to form a propynylmagnesium bromide. adichemistry.com This nucleophilic species can then react with an appropriate electrophile.

For instance, the synthesis of 3-methoxypropiophenone, a related ketone, has been achieved by reacting a Grignard reagent derived from m-methoxybromobenzene with propionitrile. google.com This highlights the utility of Grignard reagents in constructing the carbon framework and introducing the methoxy-phenyl moiety. Similarly, propargylic Grignard reagents, formed from propargyl halides and magnesium, are used in the synthesis of various organic compounds. thieme-connect.de

Rearrangement Based Synthetic Routes

Rearrangement reactions offer another avenue for the synthesis of 3-Methoxy-3-phenyl-1-propyne and its derivatives. One notable example is the smolecule.comsmolecule.com-sigmatropic rearrangement. For instance, propargyl thiocyanates can rearrange to form isothiocyanate substituted allenes. researchgate.net In a different context, a gold(I)-catalyzed Claisen-type rearrangement of cyclic 8-aryl-2,7-enyn-1-ols has been used to synthesize spirocyclic ketones. acs.org A key intermediate in a related reaction, 1-methoxy-5-phenyl-1,4-cycoheptadiene, is formed via a 5-exo-dig cyclization followed by a smolecule.comsmolecule.com-sigmatropic rearrangement. acs.org Deamination reactions of phenylpropynediazoates can also lead to the formation of this compound through the intermediacy of a phenylpropynediazonium ion. researchgate.net

Computational and Theoretical Studies of 3 Methoxy 3 Phenyl 1 Propyne

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics.

No published studies were found that employed Density Functional Theory to elucidate the reaction mechanisms or calculate the energetics of reactions involving 3-Methoxy-3-phenyl-1-propyne. Such studies would typically involve calculating the energies of reactants, transition states, and products to map out the most likely reaction pathways.

Ab Initio Methods for Electronic Structure and Reactivity Predictions.

There is no available research that utilizes ab initio methods to predict the electronic structure or reactivity of this compound. These high-level computational methods could provide insights into the molecule's orbital energies, electron distribution, and susceptibility to electrophilic or nucleophilic attack.

Exploration of Potential Energy Surfaces.

No explorations of the potential energy surface for this compound have been published. This type of study is fundamental to understanding the molecule's conformational landscape and the energy barriers associated with different chemical transformations.

Future Research Directions and Unexplored Reactivity

Novel Synthetic Pathways and Atom-Economical Transformations

While the synthesis of propargyl ethers is established, the development of novel, more efficient, and environmentally benign methods for the preparation of 3-Methoxy-3-phenyl-1-propyne and its derivatives remains a key research objective. Future investigations could focus on catalytic, atom-economical transformations that minimize waste and maximize efficiency.

Table 1: Potential Atom-Economical Synthetic Approaches

| Reaction Type | Potential Catalyst | Advantages |

| Catalytic Alkoxylation | Transition metal complexes (e.g., gold, silver, copper) | High atom economy, mild reaction conditions |

| One-Pot Synthesis | Multicomponent reactions | Reduced workup, time and resource efficiency |

| C-H Activation | Palladium, Rhodium catalysts | Direct functionalization, avoids pre-functionalized substrates |

Expanding Scope in Asymmetric Synthesis

The propargyl moiety is a versatile functional group in organic synthesis, and the introduction of a chiral center at the propargylic position of this compound would open up new possibilities in asymmetric synthesis. Future research should target the development of enantioselective methods for the synthesis of chiral propargyl ethers. researchgate.net

Catalytic asymmetric addition of alcohols to propargyl electrophiles or the enantioselective alkoxylation of propargyl alcohols are viable strategies. The resulting chiral propargyl ethers could serve as valuable building blocks for the synthesis of complex, biologically active molecules. The application of these chiral building blocks in cascade reactions, where multiple stereocenters are created in a single operation, would be a particularly exciting area of exploration.

Advanced Mechanistic Elucidation through Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on reaction intermediates and transition states.

Computational chemistry, particularly density functional theory (DFT) calculations, can complement experimental studies by providing detailed energetic and structural information about reaction pathways. nih.govsemanticscholar.org These computational models can be used to predict reactivity, selectivity, and the influence of catalysts and reaction conditions. A synergistic approach combining experimental and computational methods will be instrumental in unraveling the intricate mechanistic details of reactions involving this compound.

Potential for New Material Applications

The unique electronic and structural properties of alkynes suggest that this compound and its derivatives could find applications in materials science. The terminal alkyne can be readily polymerized to form conjugated polymers with potentially interesting optical and electronic properties. These materials could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Furthermore, the phenyl and methoxy (B1213986) groups can be modified to tune the properties of the resulting polymers, such as their solubility, processability, and electronic characteristics. The ability to incorporate this molecule into more complex macromolecular architectures, such as dendrimers and copolymers, could lead to the development of novel materials with tailored functionalities.

Q & A

Q. What are the established synthetic routes for 3-Methoxy-3-phenyl-1-propyne, and what factors influence yield optimization?

- Methodological Answer : The synthesis of this compound typically involves Sonogashira coupling between a methoxy-substituted aryl halide and a terminal alkyne. Key factors include:

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems are common, with ligand choice affecting reaction efficiency .

- Solvent and temperature : Dry THF or DMF under reflux (60–80°C) ensures optimal reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Table 1 : Comparison of synthetic conditions from analogous methoxyphenyl compounds:

| Precursor | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Methoxyiodobenzene | Pd(PPh₃)₄/CuI | THF | 78 | |

| 3-Methoxybromobenzene | PdCl₂(dppf)/CuI | DMF | 65 |

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm), while the alkyne proton is absent (terminal alkynes are NMR-silent). Aromatic protons show splitting patterns consistent with substitution .

- IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 174.2 (C₁₀H₁₀O) validates the molecular formula .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Waste disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities to avoid environmental contamination .

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent alkyne polymerization.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory due to flammability risks .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

- HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites. For methoxyphenyl derivatives, HOMO localizes on the aromatic ring, while LUMO resides on the alkyne .

- Reactivity indices : Fukui functions identify regions prone to electrophilic attack (e.g., para to methoxy groups) .

Table 2 : DFT-predicted properties vs. experimental

| Property | B3LYP Calculation | Experimental | Deviation |

|---|---|---|---|

| C≡C Bond Length | 1.21 Å | 1.20 Å | 0.01 Å |

| Dipole Moment | 2.1 D | 2.3 D | 0.2 D |

Q. What strategies resolve discrepancies between observed and predicted spectral data for this compound?

- Methodological Answer :

- Variable Temperature NMR : Detects dynamic processes (e.g., hindered rotation of methoxy groups) that obscure splitting patterns .

- Isotopic Labeling : Substitute ¹³C at the alkyne position to validate computational vibrational spectra .

- Hybrid Functionals : Use CAM-B3LYP or ωB97X-D for improved accuracy in predicting UV-Vis spectra .

Q. What challenges arise in designing catalytic systems for asymmetric synthesis involving this compound?

- Methodological Answer :

- Steric hindrance : The methoxy group disrupts chiral ligand coordination. Bulky ligands (e.g., BINAP) improve enantioselectivity but reduce turnover .

- Solvent effects : Polar aprotic solvents (e.g., DCE) enhance catalyst stability but may slow reaction kinetics.

Case Study : A Pd/(R)-BINAP system achieved 85% ee in analogous propargylamine synthesis but required 24-hour reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.